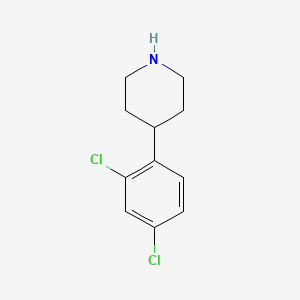

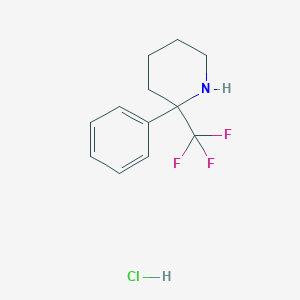

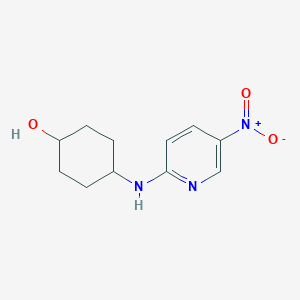

2-(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid” is a benzofuran derivative . Benzofuran is a heterocyclic compound that is ubiquitous in nature and has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, benzofuran derivatives can undergo various reactions. For instance, they can be synthesized from corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .Scientific Research Applications

Benzofuro[3,2-c]pyridine Synthesis and Coordination Reactions

Mojumdar, Šimon, and Krutošíková (2009) detailed the synthesis process of benzofuro[3,2-c]pyridine derivatives from 1-benzofuran-2-carbaldehyde, leading to the creation of compounds with potential application in the preparation of complex Cu2(ac)4(bfp)2 and CoCl2(bfp)2. These complexes demonstrated high thermal stability, suggesting their potential use in materials science and coordination chemistry (Mojumdar, Šimon, & Krutošíková, 2009).

Preparation of 3‐Ethoxycarbonyl Benzofurans

Dudley, Morshed, and Hossain (2009) described a convenient method for preparing ethoxycarbonyl benzofurans from salicylaldehydes and ethyl diazoacetate, highlighting the importance of palladium catalysts in achieving high yields. This methodology can be instrumental in synthesizing benzofuran derivatives for various chemical studies and applications (Dudley, Morshed, & Hossain, 2009).

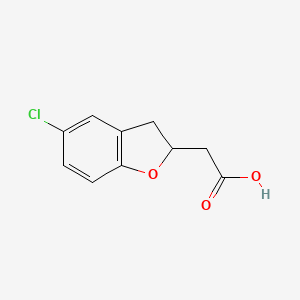

Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate

Choi, Seo, Son, and Lee (2009) worked on the preparation and crystal structure analysis of methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate, providing insights into the molecular interactions that stabilize the crystal structure of such compounds. This research contributes to the fundamental understanding of benzofuran derivatives' structural aspects (Choi, Seo, Son, & Lee, 2009).

Spectroscopic Characterization and Reactivity Study of HBFAA

Murthy et al. (2018) conducted a comprehensive study on 2-(6-hydroxy-1-benzofuran-3-yl) acetic acid (HBFAA), including spectroscopic characterization and reactivity analysis using Density Functional Theory (DFT). Their findings on HBFAA's molecular properties, vibrational spectral analysis, and charge transfer analysis offer valuable insights for further chemical and material science research (Murthy et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

Benzofuran compounds, which include 2-(5-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects . This suggests that this compound may interact with its targets to inhibit cell growth, although the exact mechanism remains to be elucidated.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds , it is likely that multiple pathways are affected, leading to downstream effects such as cell growth inhibition.

Result of Action

Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects , suggesting that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .

Cellular Effects

It has been reported that some benzofuran derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid at different dosages in animal models have not been reported. It is crucial to study any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Benzofuran compounds are known to interact with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is important to study any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

It is crucial to study any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

2-(5-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c11-7-1-2-9-6(3-7)4-8(14-9)5-10(12)13/h1-3,8H,4-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHICAMKQHSMLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=C(C=C2)Cl)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Ethyl-3-methylpyrazol-4-yl)methyl]pyrazole-4-ylamine](/img/structure/B2565349.png)

![N-cyclopropyl-2-(methylsulfanyl)-N-[1-(naphthalen-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2565357.png)

![1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methylazetidin-3-amine](/img/structure/B2565361.png)

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline](/img/structure/B2565362.png)

![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2565366.png)